molecular formula C11H12F2O2S B14052947 1-(2-(Difluoromethoxy)-6-(methylthio)phenyl)propan-2-one

1-(2-(Difluoromethoxy)-6-(methylthio)phenyl)propan-2-one

Cat. No.: B14052947
M. Wt: 246.28 g/mol
InChI Key: RQKCYBQXUBWZJF-UHFFFAOYSA-N
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Description

1-(2-(Difluoromethoxy)-6-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H12F2O2S This compound is characterized by the presence of difluoromethoxy and methylthio groups attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

The synthesis of 1-(2-(Difluoromethoxy)-6-(methylthio)phenyl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-(difluoromethoxy)aniline and 2-(methylthio)benzaldehyde.

    Reaction Conditions: The key reaction involves the condensation of 2-(difluoromethoxy)aniline with 2-(methylthio)benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions.

    Industrial Production: For large-scale production, the process may be optimized to include continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-(Difluoromethoxy)-6-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives.

Scientific Research Applications

1-(2-(Difluoromethoxy)-6-(methylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethoxy)-6-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, thereby exerting its effects.

Comparison with Similar Compounds

1-(2-(Difluoromethoxy)-6-(methylthio)phenyl)propan-2-one can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(2-(Difluoromethoxy)-5-(methylthio)phenyl)propan-2-one and 1-(2-(Difluoromethoxy)-4-(methylthio)phenyl)propan-2-one share structural similarities but differ in the position of the substituents on the phenyl ring.

    Uniqueness: The specific arrangement of the difluoromethoxy and methylthio groups in this compound imparts unique chemical and biological properties, making it distinct from its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H12F2O2S

Molecular Weight

246.28 g/mol

IUPAC Name

1-[2-(difluoromethoxy)-6-methylsulfanylphenyl]propan-2-one

InChI

InChI=1S/C11H12F2O2S/c1-7(14)6-8-9(15-11(12)13)4-3-5-10(8)16-2/h3-5,11H,6H2,1-2H3

InChI Key

RQKCYBQXUBWZJF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC=C1SC)OC(F)F

Origin of Product

United States

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